

MC180295: A Selective CDK9 Inhibitor for Epigenetic Cancer Therapy

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Compound of Interest

Compound Name: MC180295

Cat. No.: B608874

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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

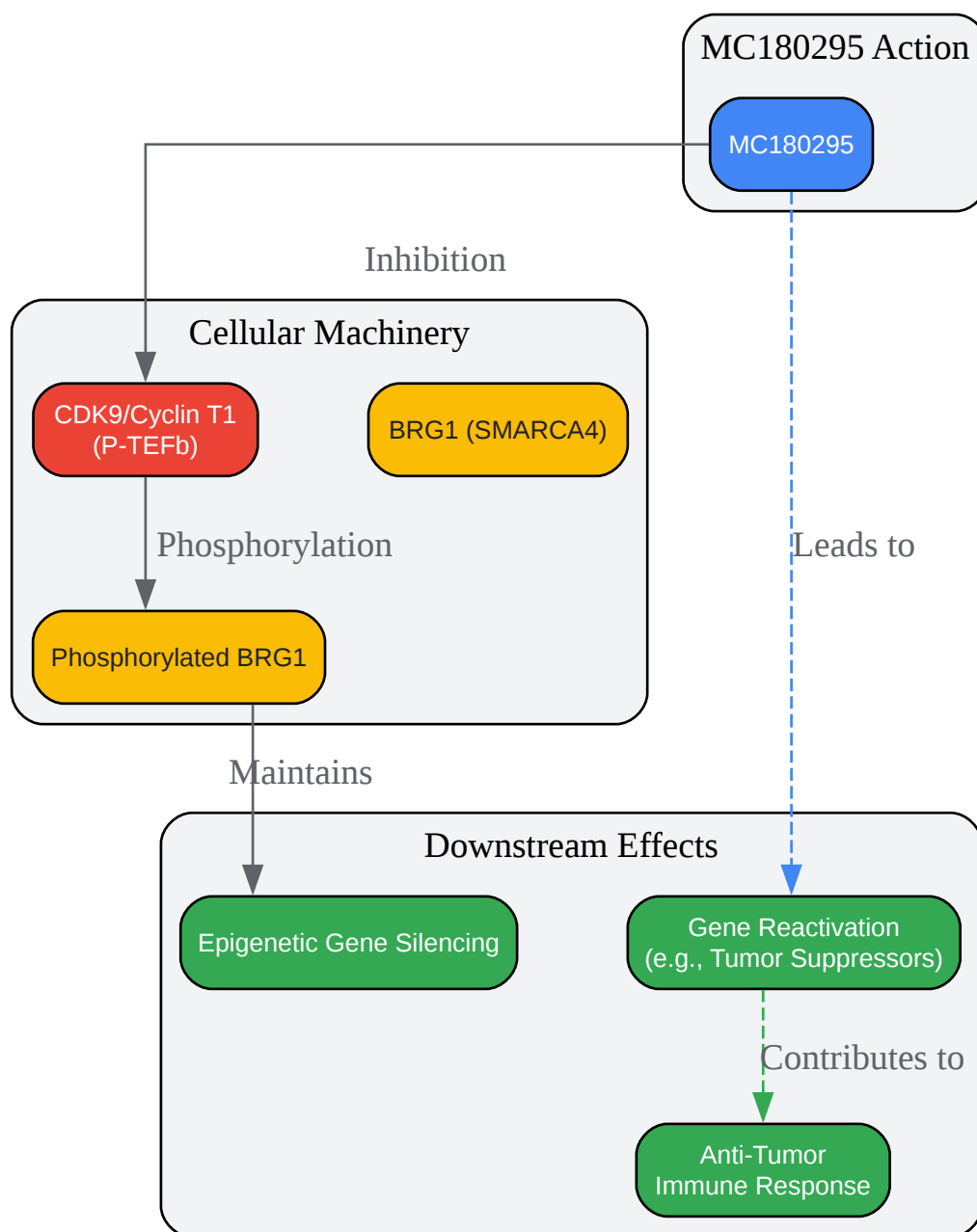
This technical guide provides a comprehensive overview of **MC180295**, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). **MC180295** has demonstrated significant preclinical anti-cancer activity through a novel epigenetic mechanism, making it a promising candidate for further development. This document details the compound's mechanism of action, selectivity, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols.

Core Concepts and Mechanism of Action

MC180295 is a novel small molecule that potently and selectively inhibits CDK9, a key regulator of transcriptional elongation.^{[1][2]} The primary mechanism of action of **MC180295** involves the inhibition of the CDK9/Cyclin T1 complex, also known as positive transcription elongation factor b (P-TEFb). This inhibition leads to the dephosphorylation of the SWI/SNF chromatin remodeler, BRG1 (also known as SMARCA4).^[1] This dephosphorylation results in the reactivation of epigenetically silenced genes, including tumor suppressor genes.^{[1][3]} This unique mechanism of reactivating silenced genes distinguishes **MC180295** from other kinase inhibitors and positions it as a promising epigenetic therapeutic agent.^[1]

The inhibition of CDK9 by **MC180295** has also been shown to induce an anti-tumor immune response. This is, in part, due to the activation of endogenous retroviruses, which can trigger

an interferon response.[1] Furthermore, the anti-tumoral effects of **MC180295** have been found to be partially dependent on the presence of CD8+ T cells, suggesting a significant immune component to its efficacy.[1]



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Mechanism of Action of **MC180295**.

Quantitative Data

In Vitro Kinase Selectivity

MC180295 demonstrates high selectivity for CDK9 over other cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **MC180295** against a panel of CDKs.

Kinase	IC50 (nM)
CDK9/CycT1	5
CDK1/CycB	138
CDK2/CycA	233
CDK2/CycE	367
CDK3/CycE	399
CDK4/CycD1	112
CDK5/p25	186
CDK5/p35	159
CDK6/CycD3	712
CDK7/CycH/MAT1	555

Data sourced from MedchemExpress.[3]

In Vitro Anti-proliferative Activity

MC180295 has shown potent anti-proliferative activity across a range of cancer cell lines, with a median IC50 of 171 nM in a panel of 46 cell lines.[1] The highest potency was observed in Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[1]

Cell Line	Cancer Type	IC50 (nM)
MV4-11	AML (MLL-rearranged)	<100
MOLM-13	AML (MLL-rearranged)	<100
THP-1	AML (MLL-rearranged)	<100
SW48	Colon Cancer	~200
HT29	Colon Cancer	~250

Approximate values based on published data.[\[1\]](#)[\[4\]](#)

Pharmacokinetic Profile

Pharmacokinetic studies of **MC180295** have been conducted in mice and rats. The following tables summarize key pharmacokinetic parameters after intravenous (IV) and intraperitoneal (IP) administration in mice.

Pharmacokinetics in Mice (IV Administration)

Parameter	Value (Unit)
Dose	1 mg/kg
Cmax	150 ng/mL
T1/2	1.5 h
AUC	250 ng*h/mL

Pharmacokinetics in Mice (IP Administration)

Parameter	Value (Unit)
Dose	10 mg/kg
Cmax	500 ng/mL
T1/2	2.0 h
AUC	1200 ng*h/mL

Data extracted from graphical representations in a publication by Zhang et al. (2024).[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of **MC180295** against a panel of CDK enzymes.

Methodology:

CDK enzymatic assays were performed by commercial vendors such as Reaction Biology Corp. and Nanosyn.[4] A generalized protocol is as follows:

- Reagents: Recombinant human CDK enzymes and their respective cyclin partners, ATP, and a suitable peptide substrate.
- Assay Buffer: A buffer containing Tris-HCl, MgCl₂, DTT, and BSA.
- Procedure:
 - A kinase reaction mixture is prepared containing the assay buffer, the specific CDK/cyclin complex, and the peptide substrate.
 - **MC180295** is serially diluted and added to the reaction mixture.
 - The reaction is initiated by the addition of ATP (e.g., 10 µM).
 - The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

- The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or microfluidic capillary electrophoresis.
- Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of **MC180295** on cancer cell lines.

Methodology:

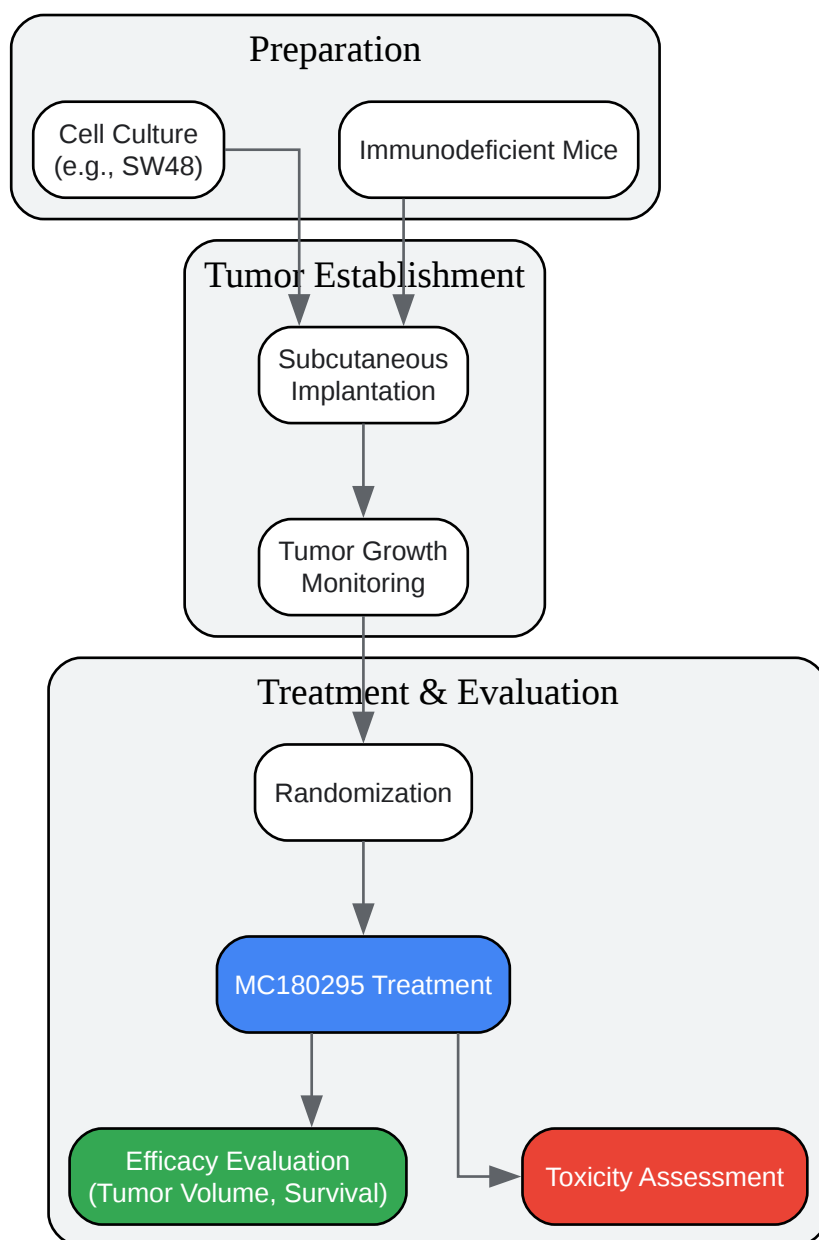
- Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: Cells are treated with a serial dilution of **MC180295** for a specified duration (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo®.
 - MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization buffer, and the absorbance is measured at 570 nm.
 - CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the resulting luminescence is measured.
- Data Analysis: The percentage of viable cells relative to a vehicle-treated control is plotted against the drug concentration to determine the IC50 value.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **MC180295** in a preclinical animal model.

Methodology (Example with SW48 Colon Cancer Xenograft):

- **Animal Model:** Immunodeficient mice (e.g., NOD/SCID gamma mice) are used.
- **Cell Implantation:** SW48 human colon cancer cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of the mice.
- **Tumor Growth Monitoring:** Tumor volume is monitored regularly using calipers.
- **Treatment:** Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. **MC180295** is administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 20 mg/kg, every other day).[4]
- **Efficacy Evaluation:** Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition. Survival studies may also be conducted.
- **Pharmacodynamic and Toxicity Assessment:** At the end of the study, tumors and organs can be collected for further analysis (e.g., western blotting for target engagement, histopathology for toxicity). Blood counts can be monitored to assess hematological toxicity.[1]



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